molecular formula C27H24N4O3 B2829734 2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 1251566-22-9

2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B2829734
CAS No.: 1251566-22-9
M. Wt: 452.514
InChI Key: ZPHNWBPWRAXHHS-UHFFFAOYSA-N
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Description

2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a pyrrolopyrimidine core, which is a common scaffold in medicinal chemistry, often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Pyrrolopyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrimidine ring system.

    Substitution Reactions: Introduction of the morpholine and phenyl groups is usually achieved through nucleophilic substitution reactions, where the pyrrolopyrimidine core is reacted with morpholine and phenyl halides.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with tetrahydrofuran-2-ylmethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which might reduce the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the morpholine or phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halides, acids, or bases under appropriate conditions to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide has been studied for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the regulation of various cellular processes and have applications in treating diseases such as cancer.

Medicine

In medicine, this compound’s potential as a therapeutic agent is being explored. Its ability to inhibit specific kinases makes it a candidate for drug development, particularly in oncology.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, which can disrupt various signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide apart is its specific structural features, such as the combination of the morpholine and tetrahydrofuran-2-ylmethyl groups, which may confer unique binding properties and biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

1251566-22-9

Molecular Formula

C27H24N4O3

Molecular Weight

452.514

IUPAC Name

2-(4-methoxyphenyl)-3-oxo-N-(3-phenylpropyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C27H24N4O3/c1-34-21-12-10-20(11-13-21)31-27(33)23-17-29-24-14-9-19(16-22(24)25(23)30-31)26(32)28-15-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-14,16-17,30H,5,8,15H2,1H3,(H,28,32)

InChI Key

ZPHNWBPWRAXHHS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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